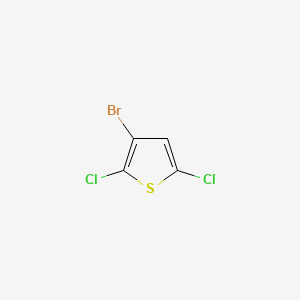

3-Bromo-2,5-dichlorothiophene

Description

BenchChem offers high-quality 3-Bromo-2,5-dichlorothiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2,5-dichlorothiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-2,5-dichlorothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrCl2S/c5-2-1-3(6)8-4(2)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBUHOXBSIQJRNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Br)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrCl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334784 | |

| Record name | 3-Bromo-2,5-dichlorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60404-18-4 | |

| Record name | 3-Bromo-2,5-dichlorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2,5-dichlorothiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, and synthetic pathways related to 3-Bromo-2,5-dichlorothiophene (CAS Number: 60404-18-4), a halogenated thiophene derivative with significant potential in the fields of organic electronics and pharmaceutical development.

Core Properties and Data

3-Bromo-2,5-dichlorothiophene is a versatile chemical intermediate. Its trifunctional nature, possessing bromo and chloro substituents, allows for selective and sequential chemical modifications, making it a valuable building block in the synthesis of complex organic molecules.

Physical and Chemical Properties

The key physical and chemical properties of 3-Bromo-2,5-dichlorothiophene are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 60404-18-4 | [1][2] |

| Molecular Formula | C₄HBrCl₂S | [1][2] |

| Molecular Weight | 231.93 g/mol | |

| Appearance | Clear colorless to pale yellow liquid | [3] |

| Boiling Point | 95-97 °C (at 14 mmHg) | [2] |

| Density | 1.684 g/mL (at 25 °C) | |

| Refractive Index | 1.6055-1.6105 (at 20 °C) | [3] |

| Solubility | While specific quantitative data is limited, similar halogenated thiophenes exhibit good solubility in common organic solvents such as dichloromethane, chloroform, tetrahydrofuran (THF), and toluene. Solubility in polar protic solvents like alcohols is generally more limited.[4][5] |

Synthesis and Experimental Protocols

A plausible synthetic pathway for 3-Bromo-2,5-dichlorothiophene would start from 2,5-dichlorothiophene. This precursor can be brominated to yield 3-bromo-2,5-dichlorothiophene.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 3-Bromo-2,5-dichlorothiophene.

General Experimental Protocol (Adapted from similar syntheses)

Materials:

-

2,5-Dichlorothiophene

-

Bromine (Br₂)

-

Anhydrous Iron(III) bromide (FeBr₃) or iron powder as a catalyst

-

Anhydrous dichloromethane (DCM) as a solvent

-

10% w/v aqueous sodium bisulfite solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve 2,5-dichlorothiophene in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Add the Lewis acid catalyst (e.g., anhydrous iron(III) bromide) to the solution.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of bromine in anhydrous dichloromethane to the stirred reaction mixture via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction by carefully adding a 10% aqueous sodium bisulfite solution to consume any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Safety and Handling

3-Bromo-2,5-dichlorothiophene is a chemical that requires careful handling. The following safety information is based on available Safety Data Sheets (SDS) for this compound.[1]

GHS Hazard Classification

| Hazard Class | Hazard Statement |

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed. |

| Skin irritation (Category 2) | H315: Causes skin irritation. |

| Eye irritation (Category 2) | H319: Causes serious eye irritation. |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation. |

Precautionary Statements

| Type | Statement |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/ eye protection/ face protection. |

| Response | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P330: Rinse mouth. P332 + P313: If skin irritation occurs: Get medical advice/attention. P337 + P313: If eye irritation persists: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. |

| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |

It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Applications in Research and Development

Halogenated thiophenes are pivotal building blocks in the synthesis of advanced materials and pharmaceuticals. The distinct reactivity of the C-Br and C-Cl bonds in 3-Bromo-2,5-dichlorothiophene allows for regioselective functionalization through various cross-coupling reactions.

Organic Electronics

Thiophene-based materials are integral to the field of organic electronics, finding applications in:

-

Organic Light-Emitting Diodes (OLEDs): Thiophene-containing molecules and polymers are used as emissive and charge-transporting materials. The ability to tune the electronic properties through substitution on the thiophene ring is crucial for achieving high efficiency and specific emission colors.[6]

-

Organic Field-Effect Transistors (OFETs): Polythiophenes and other thiophene-based semiconductors are widely used as the active channel material in OFETs due to their excellent charge transport properties.

-

Organic Photovoltaics (OPVs): In OPVs, thiophene derivatives are often incorporated into donor-acceptor copolymers that form the active layer of the solar cell.

3-Bromo-2,5-dichlorothiophene serves as a valuable monomer for the synthesis of conjugated polymers with tailored optoelectronic properties for these applications. The presence of multiple halogen atoms provides sites for polymerization and further functionalization to fine-tune the material's performance.

Pharmaceutical and Agrochemical Synthesis

The thiophene scaffold is a common motif in many biologically active compounds. Halogenated thiophenes are key intermediates in the synthesis of various pharmaceuticals and agrochemicals. The bromine and chlorine atoms on 3-Bromo-2,5-dichlorothiophene can be readily substituted to introduce a wide range of functional groups, enabling the construction of diverse molecular architectures for drug discovery and development.

Conclusion

3-Bromo-2,5-dichlorothiophene is a valuable and versatile chemical intermediate with significant potential for the development of advanced materials and novel therapeutics. Its well-defined physical and chemical properties, combined with its reactivity in a variety of organic transformations, make it a key building block for researchers and scientists in both academic and industrial settings. Proper handling and adherence to safety guidelines are essential when working with this compound. As the demand for high-performance organic electronic materials and new pharmaceuticals continues to grow, the importance of intermediates like 3-Bromo-2,5-dichlorothiophene is set to increase.

References

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. 3-Bromo-2,5-dichlorothiophene, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 3. 3-Bromo-2,5-dichlorothiophene, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 3-Bromo-2,5-dichlorothiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the experimental protocol for the synthesis of 3-Bromo-2,5-dichlorothiophene, a valuable building block in the development of novel pharmaceuticals and functional materials. This document details the necessary reagents, reaction conditions, purification methods, and characterization of the final product.

Reaction Pathway Overview

The synthesis of 3-Bromo-2,5-dichlorothiophene is achieved through the electrophilic bromination of 2,5-dichlorothiophene. This reaction introduces a bromine atom at the 3-position of the thiophene ring, a position activated by the sulfur atom and influenced by the existing chloro substituents. A common and effective method for this transformation is the use of N-Bromosuccinimide (NBS) as the brominating agent in a suitable solvent.

Experimental Workflow

The synthesis process follows a logical sequence of steps, from reaction setup to product purification and characterization.

Caption: Experimental workflow for the synthesis of 3-Bromo-2,5-dichlorothiophene.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 3-Bromo-2,5-dichlorothiophene. Please note that the reaction yield is an estimate based on similar reactions and may vary depending on the specific experimental conditions.

| Parameter | Value | Reference |

| Reactants | ||

| 2,5-Dichlorothiophene | 1.0 equivalent | Proposed Method |

| N-Bromosuccinimide (NBS) | 1.05 equivalents | Proposed Method |

| Reaction Conditions | ||

| Solvent | Dimethylformamide (DMF) | Proposed Method |

| Temperature | 0 °C to Room Temperature | Proposed Method |

| Reaction Time | 12-24 hours | Proposed Method |

| Product Properties | ||

| Molecular Formula | C₄HBrCl₂S | [1] |

| Molecular Weight | 231.93 g/mol | [1] |

| Boiling Point | 95-97 °C at 14 mmHg | [2] |

| Refractive Index | 1.6055-1.6105 at 20 °C | [1] |

| Purity (by GC) | ≥96.0% | [1] |

| Estimated Yield | 70-80% | - |

Detailed Experimental Protocol

This protocol describes a plausible method for the synthesis of 3-Bromo-2,5-dichlorothiophene based on general procedures for the bromination of thiophene derivatives.

Materials:

-

2,5-Dichlorothiophene

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,5-dichlorothiophene (1.0 eq.) in anhydrous dimethylformamide (DMF).

-

Addition of Brominating Agent: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS, 1.05 eq.) portion-wise over a period of 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water and diethyl ether.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain 3-Bromo-2,5-dichlorothiophene as a clear, colorless to pale yellow liquid.[1][2]

Characterization Data (Predicted)

-

¹H NMR (CDCl₃, 400 MHz): δ ~7.0-7.2 ppm (s, 1H). The single proton on the thiophene ring is expected to appear as a singlet in this region.

-

¹³C NMR (CDCl₃, 101 MHz): δ ~125-135 ppm (C-Cl), ~110-120 ppm (C-Br), ~120-130 ppm (C-H). Four distinct signals are expected for the four carbon atoms of the thiophene ring.

-

Mass Spectrometry (EI): m/z (relative intensity) corresponding to the molecular ion [M]⁺ with a characteristic isotopic pattern for one bromine and two chlorine atoms. The major peaks would be observed at approximately m/z 229, 231, 233, and 235 due to the isotopes of bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl).

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

-

2,5-Dichlorothiophene and 3-Bromo-2,5-dichlorothiophene are halogenated organic compounds and should be handled with care as they may be irritants and harmful.

-

N-Bromosuccinimide is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Dimethylformamide is a skin and eye irritant and can be absorbed through the skin. Handle with appropriate gloves.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Bromo-2,5-dichlorothiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted NMR Data

Due to the substitution pattern of 3-bromo-2,5-dichlorothiophene, the molecule possesses a single proton and four distinct carbon environments. This leads to the anticipation of a straightforward yet informative NMR profile.

Table 1: Predicted ¹H NMR Data for 3-Bromo-2,5-dichlorothiophene

| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |

| ~7.0 - 7.5 | Singlet (s) | 1H | H-4 |

Note: The chemical shift is an estimation based on analogous structures. The actual value may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Data for 3-Bromo-2,5-dichlorothiophene

| Chemical Shift (δ) / ppm | Carbon Type | Assignment |

| ~120 - 130 | Quaternary | C-2 |

| ~110 - 120 | Quaternary | C-3 |

| ~125 - 135 | Tertiary (CH) | C-4 |

| ~120 - 130 | Quaternary | C-5 |

Note: The chemical shifts are estimations. Quaternary carbon signals are typically weaker than those of protonated carbons.

Experimental Protocol for NMR Data Acquisition

The following is a generalized, detailed methodology for obtaining high-quality ¹H and ¹³C NMR spectra for a substituted thiophene such as 3-bromo-2,5-dichlorothiophene.

1. Sample Preparation

-

Analyte Purity: Ensure the 3-bromo-2,5-dichlorothiophene sample is of high purity (≥97%) to avoid interference from impurities in the NMR spectra.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other potential solvents include acetone-d₆, and dimethyl sulfoxide-d₆.

-

Concentration: Prepare a solution with a concentration of 5-25 mg of the analyte in 0.5-0.7 mL of the deuterated solvent. For ¹³C NMR, a more concentrated sample is preferable to obtain a good signal-to-noise ratio in a reasonable time.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C NMR spectra.

-

Filtration: To remove any particulate matter, filter the final solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

-

Degassing (Optional): For sensitive samples or high-resolution experiments, degassing the sample by several freeze-pump-thaw cycles can remove dissolved oxygen, which can broaden spectral lines.

2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Shimming: The magnetic field homogeneity must be optimized by shimming the spectrometer to obtain sharp, symmetrical peaks.

-

Tuning and Matching: The NMR probe should be tuned to the resonance frequencies of ¹H and ¹³C and matched to the spectrometer's electronics to ensure maximum signal transmission.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

-

Relaxation Delay: A relaxation delay of 1-5 seconds allows for the full relaxation of protons between scans, ensuring accurate integration.

-

Number of Scans: For a moderately concentrated sample, 8 to 16 scans are usually enough to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each carbon.

-

Spectral Width: A wider spectral width is needed for ¹³C NMR (e.g., 0-220 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is common.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is typically used.

-

Number of Scans: A significantly larger number of scans (e.g., 128 to 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

3. Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.

-

Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shifts are referenced to the internal standard (TMS at 0 ppm).

-

Integration: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons.

Logical Framework for Spectral Analysis

The following diagrams illustrate the workflow for NMR data acquisition and the logical steps involved in spectral analysis to confirm the structure of 3-bromo-2,5-dichlorothiophene.

Caption: Workflow for NMR Sample Preparation and Data Acquisition.

Caption: Logical Process for NMR Spectral Analysis and Structure Confirmation.

This technical guide provides a foundational understanding of the expected ¹H and ¹³C NMR characteristics of 3-bromo-2,5-dichlorothiophene. The detailed experimental protocol offers a robust starting point for researchers to acquire high-quality NMR data. The logical workflow for spectral analysis demonstrates how the number of signals, chemical shifts, integration, and multiplicity are used in concert to elucidate and confirm the molecular structure. While the provided spectral data is predictive, it serves as a valuable reference for the analysis of experimentally obtained spectra for this compound and its derivatives.

Spectroscopic Characterization of 3-Bromo-2,5-dichlorothiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic characterization of 3-Bromo-2,5-dichlorothiophene. Due to the limited availability of direct experimental spectra in publicly accessible literature, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). This guide also includes detailed, generalized experimental protocols for acquiring such spectra, intended to aid researchers in the analysis of this and structurally similar compounds. The information herein serves as a valuable resource for scientists engaged in the synthesis, quality control, and application of halogenated thiophenes in drug development and materials science.

Introduction

3-Bromo-2,5-dichlorothiophene is a halogenated heterocyclic compound with potential applications as a building block in the synthesis of pharmaceuticals and organic electronic materials. The precise substitution pattern of a bromine and two chlorine atoms on the thiophene ring imparts specific chemical reactivity and physical properties, making its unambiguous characterization essential. Spectroscopic techniques are the cornerstone of molecular structure elucidation. This guide focuses on the predicted ¹H NMR, ¹³C NMR, IR, and MS characteristics of 3-Bromo-2,5-dichlorothiophene.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-Bromo-2,5-dichlorothiophene. These predictions are derived from the analysis of substituent effects on the thiophene nucleus and comparison with data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for 3-Bromo-2,5-dichlorothiophene

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0 - 7.3 | Singlet | 1H | Thiophene C4-H |

Note: The chemical shift of the single proton on the thiophene ring is influenced by the adjacent chloro and bromo substituents. The predicted range is an estimation; the actual value may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Data for 3-Bromo-2,5-dichlorothiophene

| Chemical Shift (δ) ppm | Assignment |

| ~110 - 115 | C3-Br |

| ~120 - 125 | C4 |

| ~125 - 130 | C2-Cl |

| ~128 - 133 | C5-Cl |

Note: The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached halogens. The ranges provided are estimates.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 3-Bromo-2,5-dichlorothiophene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3120 | Weak | C-H stretch (aromatic) |

| ~1500 - 1550 | Medium | C=C stretch (thiophene ring) |

| ~1400 - 1450 | Medium | C=C stretch (thiophene ring) |

| ~1000 - 1050 | Strong | C-Cl stretch |

| ~800 - 850 | Strong | C-H out-of-plane bend |

| ~600 - 700 | Medium-Strong | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 3-Bromo-2,5-dichlorothiophene

| m/z | Relative Abundance | Assignment |

| 230, 232, 234, 236 | Isotopic Pattern | [M]⁺ (Molecular Ion) |

| 195, 197, 199 | Isotopic Pattern | [M-Cl]⁺ |

| 151, 153 | Isotopic Pattern | [M-Br]⁺ |

| 116 | Variable | [M-Br-Cl]⁺ |

Note: The molecular ion will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. The relative abundances of the isotopic peaks can be calculated based on the natural abundances of these isotopes.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of liquid halogenated organic compounds like 3-Bromo-2,5-dichlorothiophene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of 3-Bromo-2,5-dichlorothiophene in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a single-pulse ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify functional groups and fingerprint the molecule.

Methodology:

-

Sample Preparation (Neat Liquid):

-

Place one or two drops of liquid 3-Bromo-2,5-dichlorothiophene onto the surface of a salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top to create a thin liquid film.

-

-

Instrument Setup:

-

Place the salt plates in the sample holder of the FT-IR spectrometer.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Introduction:

-

For a volatile liquid, direct injection via a heated probe or coupling with a gas chromatograph (GC-MS) is suitable.

-

For GC-MS, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, hexane).

-

-

Ionization:

-

Electron Ionization (EI) is a common method for this type of molecule, typically using an electron energy of 70 eV.

-

-

Mass Analysis:

-

The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Data Acquisition and Analysis:

-

The detector records the abundance of ions at each m/z value.

-

Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. Pay close attention to the isotopic patterns to confirm the presence of bromine and chlorine.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

Caption: General workflow for spectroscopic characterization.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of 3-Bromo-2,5-dichlorothiophene. While direct experimental data is scarce, the predicted data and generalized experimental protocols offered here provide a strong starting point for researchers. The combination of NMR, IR, and MS is crucial for the unambiguous structural confirmation and purity assessment of this and other halogenated thiophene derivatives, which are of growing importance in medicinal chemistry and materials science. It is recommended that researchers acquiring experimental data for this compound contribute their findings to public databases to enrich the collective knowledge base.

An In-depth Technical Guide to the Chemical Reactivity of 3-Bromo-2,5-dichlorothiophene with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Bromo-2,5-dichlorothiophene is a polyhalogenated heterocyclic compound of significant interest in organic synthesis, particularly for the development of novel pharmaceuticals and functional materials. Its reactivity is characterized by the presence of three halogen substituents on the thiophene ring, offering multiple sites for functionalization. This technical guide provides a comprehensive overview of the chemical reactivity of 3-bromo-2,5-dichlorothiophene with various nucleophiles, including amines, alkoxides, and thiolates, as well as its participation in palladium-catalyzed cross-coupling reactions. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this guide leverages established principles of organic chemistry and documented reactivity of analogous polyhalogenated thiophenes to predict its chemical behavior and provide representative experimental protocols.

Core Principles of Reactivity

The chemical behavior of 3-bromo-2,5-dichlorothiophene is governed by the electronic properties of the thiophene ring and the nature of its halogen substituents. The thiophene ring is an electron-rich aromatic system, yet the presence of three electron-withdrawing halogen atoms significantly reduces its electron density, making it susceptible to nucleophilic attack.

The reactivity of the carbon-halogen bonds in 3-bromo-2,5-dichlorothiophene is dictated by two primary reaction manifolds:

-

Nucleophilic Aromatic Substitution (SNAr): This pathway is favored for the chloro substituents, particularly when the thiophene ring is further activated by strongly electron-withdrawing groups. The general reactivity trend for halogens as leaving groups in SNAr reactions is F > Cl > Br > I.

-

Palladium-Catalyzed Cross-Coupling Reactions: These reactions, such as Suzuki, Stille, and Sonogashira couplings, are highly effective for forming new carbon-carbon bonds at the site of the carbon-halogen bond. The reactivity order for halogens in these transformations is typically I > Br > Cl, making the bromo substituent at the 3-position the most probable site for initial reaction.

Regioselectivity: The key to unlocking the synthetic potential of 3-bromo-2,5-dichlorothiophene lies in understanding the regioselectivity of its reactions. In palladium-catalyzed cross-coupling reactions, the greater reactivity of the C-Br bond compared to the C-Cl bond is expected to direct substitution selectively to the 3-position.[1] In nucleophilic aromatic substitution, the outcome is less predictable and can be influenced by the nature of the nucleophile, reaction conditions, and the electronic environment of the thiophene ring.

Nucleophilic Aromatic Substitution (SNAr) Reactions

While direct experimental data for SNAr reactions on 3-bromo-2,5-dichlorothiophene are scarce, the reactivity of other polychlorinated and nitro-substituted thiophenes provides valuable insights.[2][3] It is anticipated that strong nucleophiles can displace one of the chloro substituents, likely at the C2 or C5 position, which are alpha to the sulfur atom and thus more activated towards nucleophilic attack.

Reaction with Amines (Amination)

The reaction of 3-bromo-2,5-dichlorothiophene with primary or secondary amines is expected to yield the corresponding amino-substituted dichlorothiophenes. The reaction likely requires elevated temperatures and may be facilitated by the use of a base.

Table 1: Predicted Reaction Conditions and Products for Amination of 3-Bromo-2,5-dichlorothiophene

| Nucleophile | Reagents and Conditions (Predicted) | Expected Major Product |

| Piperidine | Piperidine (excess), DMF, 100-150 °C | 2,5-Dichloro-3-(piperidin-1-yl)thiophene |

Reaction with Alkoxides (Alkoxylation)

Alkoxides, such as sodium methoxide, are potent nucleophiles that can participate in SNAr reactions with halogenated thiophenes. The substitution of a chloro group is the most probable outcome.

Table 2: Predicted Reaction Conditions and Products for Alkoxylation of 3-Bromo-2,5-dichlorothiophene

| Nucleophile | Reagents and Conditions (Predicted) | Expected Major Product |

| Sodium Methoxide | NaOMe, Methanol, Reflux | 3-Bromo-5-chloro-2-methoxythiophene |

Reaction with Thiolates (Thiolation)

Thiolates are excellent nucleophiles and are expected to react with 3-bromo-2,5-dichlorothiophene to afford the corresponding thioether derivatives.

Table 3: Predicted Reaction Conditions and Products for Thiolation of 3-Bromo-2,5-dichlorothiophene

| Nucleophile | Reagents and Conditions (Predicted) | Expected Major Product |

| Sodium Thiophenoxide | NaSPh, DMF, 80-120 °C | 3-Bromo-2,5-bis(phenylthio)thiophene |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the functionalization of 3-bromo-2,5-dichlorothiophene. The higher reactivity of the C-Br bond over the C-Cl bonds allows for selective transformations at the 3-position.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between 3-bromo-2,5-dichlorothiophene and various organoboron compounds.[2][4][5][6][7] This reaction is expected to proceed selectively at the C-Br bond.

Table 4: Predicted Reaction Conditions and Products for Suzuki-Miyaura Coupling of 3-Bromo-2,5-dichlorothiophene

| Boronic Acid/Ester | Catalyst and Ligand (Predicted) | Base and Solvent (Predicted) | Expected Product |

| Phenylboronic Acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or Cs₂CO₃ in Dioxane/H₂O | 2,5-Dichloro-3-phenylthiophene |

| 4-Methoxyphenylboronic Acid | Pd(OAc)₂ with SPhos | K₃PO₄ in Toluene/H₂O | 2,5-Dichloro-3-(4-methoxyphenyl)thiophene |

Stille Coupling

The Stille coupling offers a versatile method for coupling with organostannanes.[8][9][10][11][12] The reaction with 3-bromo-2,5-dichlorothiophene is anticipated to occur preferentially at the C-Br bond.

Table 5: Predicted Reaction Conditions and Products for Stille Coupling of 3-Bromo-2,5-dichlorothiophene

| Organostannane | Catalyst and Ligand (Predicted) | Solvent (Predicted) | Expected Product |

| Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Toluene or DMF | 2,5-Dichloro-3-vinylthiophene |

| Tributyl(phenyl)stannane | PdCl₂(PPh₃)₂ | Dioxane | 2,5-Dichloro-3-phenylthiophene |

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between 3-bromo-2,5-dichlorothiophene and a terminal alkyne.[3][13][14] This reaction is also expected to be highly selective for the C-Br bond.

Table 6: Predicted Reaction Conditions and Products for Sonogashira Coupling of 3-Bromo-2,5-dichlorothiophene

| Terminal Alkyne | Catalyst System (Predicted) | Base and Solvent (Predicted) | Expected Product |

| Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Triethylamine, THF | 2,5-Dichloro-3-(phenylethynyl)thiophene |

| Trimethylsilylacetylene | Pd(PPh₃)₄, CuI | Diisopropylamine, DMF | 3-((Trimethylsilyl)ethynyl)-2,5-dichlorothiophene |

Experimental Protocols (Representative)

The following protocols are representative examples based on similar transformations reported in the literature for other halogenated thiophenes.[6][15][16][17][18][19][20][21][22][23][24][25] It is crucial to note that these are model protocols and may require optimization for 3-bromo-2,5-dichlorothiophene.

General Procedure for Nucleophilic Aromatic Substitution with an Amine (e.g., Pyrrolidine)

-

To a sealed tube, add 3-bromo-2,5-dichlorothiophene (1.0 mmol), pyrrolidine (3.0 mmol), and anhydrous N,N-dimethylformamide (DMF, 5 mL).

-

Seal the tube and heat the reaction mixture to 120 °C for 24 hours.

-

Cool the reaction mixture to room temperature and pour it into water (50 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2,5-dichloro-3-(pyrrolidin-1-yl)thiophene.

General Procedure for Suzuki-Miyaura Coupling

-

To a round-bottom flask, add 3-bromo-2,5-dichlorothiophene (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

-

Cool the reaction to room temperature, dilute with ethyl acetate (30 mL), and wash with water (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the 3-aryl-2,5-dichlorothiophene product.[18]

General Procedure for Stille Coupling

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve 3-bromo-2,5-dichlorothiophene (1.0 mmol) and the organostannane reagent (1.1 mmol) in anhydrous toluene (10 mL).

-

Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol).

-

Heat the reaction mixture to 110 °C for 16-24 hours.

-

After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite.

-

Wash the filtrate with a saturated aqueous solution of potassium fluoride to remove tin byproducts.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

General Procedure for Sonogashira Coupling

-

To a Schlenk flask, add 3-bromo-2,5-dichlorothiophene (1.0 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol), and copper(I) iodide (0.06 mmol).

-

Evacuate and backfill the flask with an inert gas.

-

Add anhydrous triethylamine (5 mL) and the terminal alkyne (1.2 mmol).

-

Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) until the starting material is consumed (as monitored by TLC).

-

Remove the solvent under reduced pressure, and partition the residue between ethyl acetate and water.

-

Wash the organic layer with saturated aqueous ammonium chloride and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Visualizing Reaction Pathways and Workflows

Logical Relationship of Reactivity

Experimental Workflow for a Typical Suzuki Coupling

Conclusion

3-Bromo-2,5-dichlorothiophene represents a versatile and valuable building block in synthetic organic chemistry. While direct experimental data on its reactivity is not extensively documented, a thorough understanding of the principles of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, combined with data from analogous halogenated thiophenes, allows for a predictive framework of its chemical behavior. The pronounced difference in reactivity between the carbon-bromine and carbon-chlorine bonds is the cornerstone of its synthetic utility, enabling selective functionalization at the 3-position. This guide provides researchers and drug development professionals with a foundational understanding and practical, representative protocols to explore the rich chemistry of this polyhalogenated thiophene. Further experimental investigation is warranted to fully elucidate the specific reaction kinetics, yields, and regioselectivities for this promising synthetic intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Stille reaction - Wikipedia [en.wikipedia.org]

- 9. Stille_reaction [chemeurope.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. About: Stille reaction [dbpedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. mdpi.com [mdpi.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. rose-hulman.edu [rose-hulman.edu]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. diva-portal.org [diva-portal.org]

- 22. diva-portal.org [diva-portal.org]

- 23. mdpi.com [mdpi.com]

- 24. 3-Acetyl-2,5-dichlorothiophene synthesis - chemicalbook [chemicalbook.com]

- 25. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Molecular Structure and Bonding of 3-Bromo-2,5-dichlorothiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Bonding

3-Bromo-2,5-dichlorothiophene (C₄HBrCl₂S) is a five-membered aromatic heterocycle, with the sulfur atom contributing to the π-electron system. The thiophene ring is substituted with two chlorine atoms at the α-positions (2 and 5) and a bromine atom at a β-position (3). The presence of these electronegative halogen atoms significantly influences the electronic structure and reactivity of the thiophene ring.

Predicted Molecular Geometry

Based on analyses of related halogenated thiophenes, the thiophene ring in 3-Bromo-2,5-dichlorothiophene is expected to be planar. The bond lengths and angles are influenced by the electronic effects of the halogen substituents. The C-Cl and C-Br bond lengths will be consistent with typical values for such bonds on an aromatic ring. The carbon-sulfur bond lengths are expected to be shorter than a typical C-S single bond, indicative of their participation in the aromatic system. A summary of predicted and reference bond lengths and angles is provided in Table 1.

Table 1: Predicted and Reference Bond Parameters for Halogenated Thiophenes

| Parameter | Predicted/Reference Value | Source/Basis |

| Bond Lengths (Å) | ||

| C-S | ~1.71 - 1.73 | Inferred from related thiophene structures |

| C=C | ~1.36 - 1.38 | Inferred from related thiophene structures |

| C-C | ~1.42 - 1.44 | Inferred from related thiophene structures |

| C-Cl | ~1.70 - 1.72 | Inferred from related chloro-thiophenes |

| C-Br | ~1.85 - 1.87 | Inferred from related bromo-thiophenes |

| C-H | ~1.08 | Standard C(sp²)-H bond length |

| **Bond Angles (°) ** | ||

| C-S-C | ~92 - 94 | Inferred from related thiophene structures |

| S-C=C | ~111 - 113 | Inferred from related thiophene structures |

| C-C=C | ~112 - 114 | Inferred from related thiophene structures |

Electronic Structure and Bonding

The aromaticity of the thiophene ring arises from the delocalization of six π-electrons. The sulfur atom contributes a lone pair to the π-system. The chlorine and bromine atoms, being highly electronegative, withdraw electron density from the ring through the σ-framework (inductive effect). However, they can also donate electron density to the π-system through resonance, though this effect is generally weaker than their inductive withdrawal. This net electron-withdrawing character deactivates the ring towards electrophilic substitution compared to unsubstituted thiophene.

Experimental Protocols

Synthesis of 3-Bromo-2,5-dichlorothiophene

A plausible synthetic route to 3-Bromo-2,5-dichlorothiophene involves the direct bromination of 2,5-dichlorothiophene. The following is a generalized experimental protocol based on common halogenation reactions of thiophenes.

Materials:

-

2,5-dichlorothiophene

-

N-Bromosuccinimide (NBS)

-

Anhydrous solvent (e.g., carbon tetrachloride, acetic acid, or acetonitrile)

-

Radical initiator (e.g., benzoyl peroxide or AIBN), if required for specific conditions.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dichlorothiophene in the chosen anhydrous solvent.

-

Add N-Bromosuccinimide (1.0 - 1.1 equivalents) to the solution.

-

If necessary, add a catalytic amount of a radical initiator.

-

The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

-

The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure 3-Bromo-2,5-dichlorothiophene.

Diagram 1: General Synthetic Pathway for 3-Bromo-2,5-dichlorothiophene

Caption: General Synthetic Pathway for 3-Bromo-2,5-dichlorothiophene.

Spectroscopic Characterization Workflow

The structural elucidation of the synthesized 3-Bromo-2,5-dichlorothiophene would typically follow a standard spectroscopic workflow.

Diagram 2: Workflow for Spectroscopic Analysis

A Comprehensive Technical Guide to the Safe Handling of 3-Bromo-2,5-dichlorothiophene

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling precautions for 3-Bromo-2,5-dichlorothiophene. The information is intended to support researchers, scientists, and professionals in the field of drug development in maintaining a safe laboratory environment.

Chemical Identification and Properties

3-Bromo-2,5-dichlorothiophene is a halogenated thiophene derivative. A clear understanding of its physical and chemical properties is fundamental to its safe handling.

| Property | Value |

| Molecular Formula | C₄HBrCl₂S[1][2][3] |

| Molecular Weight | 231.93 g/mol [2][3] |

| CAS Number | 60404-18-4[1] |

| Appearance | Clear colorless to pale yellow liquid[1] |

| Boiling Point | 95°C to 97°C (14 mmHg)[2] |

| Refractive Index | 1.6055-1.6105 @ 20°C[1] |

| Purity | ≥96.0% (GC)[1] |

| SMILES | ClC1=CC(Br)=C(Cl)S1[1] |

| InChI Key | PBUHOXBSIQJRNO-UHFFFAOYSA-N[1][2] |

Hazard Identification and Classification

3-Bromo-2,5-dichlorothiophene is classified as a hazardous substance. The following table summarizes its hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4][6] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[4][6] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[5] |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[6] |

Signal Word: Warning

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to strict experimental protocols is crucial when working with 3-Bromo-2,5-dichlorothiophene to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this chemical.

| PPE | Specifications |

| Eye/Face Protection | Wear chemical safety goggles and a face shield.[4] |

| Skin Protection | Wear protective gloves (inspect before use for chemical compatibility and breakthrough time), a lab coat, and other protective clothing to prevent skin contact.[4][5] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A recommended filter type is an organic gases and vapours filter (Type A, Brown, conforming to EN14387).[7] |

Engineering Controls

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[5] Eye wash stations and safety showers must be readily accessible.[7]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe mist, vapors, or spray.[7] Do not eat, drink, or smoke when using this product.[4] Wash hands thoroughly after handling.[4]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][5]

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4][5] If not breathing, give artificial respiration.[5] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water for at least 15 minutes.[4][5] If skin irritation persists, call a physician.[4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[4][5] Immediate medical attention is required.[5] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[5][7] |

Spill and Disposal Procedures

-

Spill: In case of a spill, ensure adequate ventilation and remove all sources of ignition.[4] Absorb the spill with inert absorbent material and collect it in suitable, closed containers for disposal.[5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4]

Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of 3-Bromo-2,5-dichlorothiophene, from preparation to disposal.

Caption: Logical workflow for the safe handling of 3-Bromo-2,5-dichlorothiophene.

References

- 1. A10603.14 [thermofisher.com]

- 2. 3-Bromo-2,5-dichlorothiophene, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 3. scbt.com [scbt.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. fishersci.fr [fishersci.fr]

- 6. 3-Bromo-2-chlorothiophene | C4H2BrClS | CID 2724559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

Navigating the Nuances of Purity in 3-Bromo-2,5-dichlorothiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2,5-dichlorothiophene is a key heterocyclic building block in the synthesis of a wide array of pharmacologically active molecules and advanced materials. The precise arrangement of its halogen substituents makes it a valuable intermediate for introducing the thiophene moiety into larger, more complex structures through various cross-coupling reactions. The purity of this reagent is of paramount importance, as the presence of even minor impurities can lead to undesirable side reactions, reduced yields, and the introduction of difficult-to-separate byproducts in multi-step syntheses. This technical guide provides an in-depth overview of the purity specifications for commercially available 3-Bromo-2,5-dichlorothiophene, discusses potential impurities, and outlines the analytical methodologies for its quality control.

Commercial Purity Specifications

Commercially available 3-Bromo-2,5-dichlorothiophene is typically offered at high purity levels, as confirmed by gas chromatography (GC). The following table summarizes the purity specifications from various suppliers.

| Supplier | Purity Specification (by GC) |

| Thermo Scientific Chemicals (formerly Alfa Aesar) | ≥96.0%[1] |

| Unnamed Supplier (via Alibaba) | 98%[2] |

| Fisher Scientific | 97%[3] |

It is important for researchers to consult the certificate of analysis for a specific lot to obtain precise purity data.

Potential Impurities

The impurity profile of 3-Bromo-2,5-dichlorothiophene is largely dictated by its synthetic route. While specific details of commercial synthesis are proprietary, an analysis of common synthetic pathways for halogenated thiophenes allows for the prediction of likely impurities. The synthesis of 3-bromothiophene, for example, is known to sometimes result in the formation of the 2-bromo isomer as an impurity. Analogously, the preparation of 3-Bromo-2,5-dichlorothiophene may lead to several classes of impurities:

-

Isomeric Impurities: These are compounds with the same molecular formula but different arrangements of the halogen substituents on the thiophene ring. The separation of such isomers can be challenging due to their similar physical properties.

-

Under- or Over-halogenated Species: Incomplete or excessive halogenation reactions can result in thiophenes with fewer or more halogen atoms than the desired product.

-

Residual Starting Materials and Reagents: Trace amounts of the materials used in the synthesis may remain in the final product.

The following table details some of the potential impurities that could be present in 3-Bromo-2,5-dichlorothiophene.

| Impurity Class | Potential Impurity |

| Isomeric Impurities | 2-Bromo-3,5-dichlorothiophene |

| 4-Bromo-2,5-dichlorothiophene | |

| Under-halogenated | 2,5-Dichlorothiophene |

| 3-Bromothiophene | |

| Over-halogenated | Dibromo-dichlorothiophene species |

| Starting Materials | Thiophene, dichlorothiophene isomers |

Quality Control Workflow

A robust quality control workflow is essential to ensure the consistent purity of 3-Bromo-2,5-dichlorothiophene. This process typically involves the analysis of the starting materials, in-process controls, and final product testing. The following diagram illustrates a logical workflow for the quality control of this compound.

Experimental Protocols: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the most suitable method for assessing the purity of volatile and thermally stable compounds like 3-Bromo-2,5-dichlorothiophene. It allows for the separation of the main component from its impurities and provides mass spectral data for their identification.

Objective: To determine the purity of 3-Bromo-2,5-dichlorothiophene and identify potential impurities using GC-MS.

Instrumentation:

-

Gas Chromatograph (GC) equipped with a split/splitless injector and coupled to a Mass Spectrometer (MS) detector.

Materials and Reagents:

-

3-Bromo-2,5-dichlorothiophene sample

-

High-purity solvent for sample dilution (e.g., dichloromethane, ethyl acetate, or methanol)

-

Helium (carrier gas)

GC-MS Conditions (Representative):

| Parameter | Value |

| GC System | |

| Column | Capillary column suitable for aromatic compounds (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min |

| Injector Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Injection Volume | 1 µL |

| Oven Temperature Program | Initial: 100 °C, hold for 2 min. Ramp: 15 °C/min to 280 °C, hold for 5 min. |

| MS System | |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Ion Source Temperature | 230 °C |

| Mass Range | m/z 40-400 |

| Scan Mode | Full Scan |

Procedure:

-

Standard/Sample Preparation: Prepare a dilute solution of the 3-Bromo-2,5-dichlorothiophene sample in a suitable high-purity solvent (e.g., 1 mg/mL in dichloromethane).

-

Injection: Inject the prepared sample into the GC-MS system.

-

Data Acquisition: Acquire the data according to the specified GC-MS conditions.

-

Data Analysis:

-

Identify the peak corresponding to 3-Bromo-2,5-dichlorothiophene based on its retention time and mass spectrum.

-

Integrate the peak areas of all components in the chromatogram.

-

Calculate the purity of the main component as the percentage of its peak area relative to the total peak area of all components.

-

Analyze the mass spectra of the impurity peaks to propose their structures, paying close attention to the isotopic patterns of bromine and chlorine.

-

Conclusion

Ensuring the high purity of 3-Bromo-2,5-dichlorothiophene is critical for its successful application in research and development. This guide has provided an overview of the commercial purity specifications, potential impurities, and a detailed analytical protocol for quality control. By employing robust analytical techniques like GC-MS and adhering to a stringent quality control workflow, researchers can be confident in the quality of this important synthetic intermediate, leading to more reliable and reproducible scientific outcomes.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Thermochemical Properties of 3-Bromo-2,5-dichlorothiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the thermochemical properties of 3-Bromo-2,5-dichlorothiophene, a compound of interest in medicinal chemistry and materials science. Due to a lack of available experimental data in the public domain, this document focuses on outlining the established experimental protocols that are essential for determining the key thermochemical parameters of this and similar halogenated thiophene derivatives. Detailed methodologies for combustion calorimetry to determine the enthalpy of formation, and solution calorimetry for the determination of enthalpies of vaporization and sublimation are provided. Furthermore, a thermochemical cycle is presented to illustrate the relationship between these fundamental properties. This guide serves as a foundational resource for researchers planning to undertake the experimental characterization of 3-Bromo-2,5-dichlorothiophene or related compounds.

Introduction

3-Bromo-2,5-dichlorothiophene is a halogenated heterocyclic compound with potential applications in the synthesis of pharmacologically active molecules and organic electronic materials. A thorough understanding of its thermochemical properties, such as the standard enthalpy of formation, enthalpy of vaporization, and enthalpy of sublimation, is critical for process development, safety assessment, and computational modeling. The standard enthalpy of formation provides insight into the molecule's thermodynamic stability, while the enthalpies of vaporization and sublimation are crucial for understanding its phase behavior and for the design of purification processes like distillation and sublimation.

Currently, there is a notable absence of publicly available experimental thermochemical data for 3-Bromo-2,5-dichlorothiophene. This guide, therefore, provides a comprehensive overview of the state-of-the-art experimental techniques that are employed for the determination of these essential properties for halogenated aromatic compounds.

Quantitative Thermochemical Data

As of the compilation of this guide, specific experimental thermochemical data for 3-Bromo-2,5-dichlorothiophene have not been reported in the literature. To facilitate future research and data comparison, the following tables are presented as a standardized format for reporting such data once it becomes available.

Table 1: Standard Molar Enthalpy of Formation of 3-Bromo-2,5-dichlorothiophene at 298.15 K

| Property | Symbol | Value (kJ·mol⁻¹) | Method |

| Standard Molar Enthalpy of Formation (liquid/solid) | ΔfH°(l/s) | Data not available | Rotating-Bomb Calorimetry |

| Standard Molar Enthalpy of Formation (gas) | ΔfH°(g) | Data not available | Derived from ΔfH°(l/s) and Δsub/vapH° |

Table 2: Molar Enthalpies of Phase Transition of 3-Bromo-2,5-dichlorothiophene at 298.15 K

| Property | Symbol | Value (kJ·mol⁻¹) | Method |

| Molar Enthalpy of Vaporization | ΔvapH° | Data not available | Solution Calorimetry |

| Molar Enthalpy of Sublimation | ΔsubH° | Data not available | Solution Calorimetry |

Experimental Protocols

The determination of the thermochemical properties of halogenated organic compounds requires specialized experimental techniques to handle the corrosive nature of the combustion products and the often low volatility of the compounds.

Determination of the Standard Enthalpy of Formation by Rotating-Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) of an organic compound containing sulfur and halogens is typically determined by combustion calorimetry using a rotating-bomb calorimeter. This technique is essential to ensure that the combustion products form a uniform solution, allowing for accurate analysis and correction.

Experimental Workflow:

-

Sample Preparation: A precisely weighed sample of 3-Bromo-2,5-dichlorothiophene (typically encapsulated in a polyester bag or paraffin oil) is placed in a platinum crucible inside the calorimetric bomb. A known amount of a suitable auxiliary substance (e.g., benzoic acid) may be used to ensure complete combustion.

-

Bomb Charging: A small, accurately measured amount of a reducing solution (e.g., arsenious oxide solution) is added to the bomb to quantitatively reduce any free halogens and oxy-halogen acids formed during combustion to halide ions. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimetric Measurement: The bomb is placed in a calorimeter, and the initial temperature of the water bath is recorded. The sample is ignited electrically, and the temperature change of the calorimeter is monitored until a stable final temperature is reached.

-

Product Analysis: After combustion, the contents of the bomb are carefully collected. The amounts of nitric acid (from residual nitrogen in the oxygen), sulfuric acid, hydrochloric acid, and hydrobromic acid formed are determined by titration or ion chromatography. The completeness of the combustion is verified by checking for soot or unburned material.

-

Data Analysis: The energy equivalent of the calorimeter is determined using a standard substance like benzoic acid. The gross heat of combustion (ΔU_c°) is calculated from the corrected temperature rise and the energy equivalent, after applying corrections for the heat of combustion of the auxiliary materials and the fuse, and for the formation of acids. The standard enthalpy of combustion (ΔcH°) is then calculated from ΔU_c°. Finally, the standard enthalpy of formation is derived using Hess's law, based on the known standard enthalpies of formation of the combustion products (CO₂, H₂O, HBr(aq), and HCl(aq)).

Determination of the Enthalpy of Vaporization and Sublimation by Solution Calorimetry

For low-volatility compounds like many halogenated aromatics, direct measurement of the enthalpy of vaporization or sublimation can be challenging. Solution calorimetry offers a reliable indirect method to determine these values at the standard temperature of 298.15 K.

Experimental Workflow:

-

Calorimeter Setup: A high-precision solution calorimeter is used. The instrument is calibrated electrically or with a standard reaction of known enthalpy, such as the dissolution of potassium chloride in water.

-

Measurement of Enthalpy of Solution: A small, accurately weighed amount of 3-Bromo-2,5-dichlorothiophene is dissolved in a suitable solvent (e.g., benzene or carbon tetrachloride) inside the calorimeter at 298.15 K. The heat change associated with the dissolution process is measured to determine the enthalpy of solution (ΔsolnH).

-

Determination of Enthalpy of Solvation: The enthalpy of solvation (ΔsolvH) is calculated from the enthalpy of solution and the enthalpy of the solute's phase transition (vaporization or sublimation).

-

Correlation and Calculation: A key aspect of this method is the use of a correlation between the enthalpy of solvation and a molecular descriptor, such as the molar refraction (MR) of the solute. A linear correlation is established for a series of known compounds. By measuring the molar refraction of 3-Bromo-2,5-dichlorothiophene, its enthalpy of solvation can be estimated from this correlation.

-

Derivation of Phase Change Enthalpy: The enthalpy of vaporization (ΔvapH°) or sublimation (ΔsubH°) can then be calculated using the following relationship:

Δsub/vapH° = ΔsolnH° - ΔsolvH°

This approach avoids the need for measurements at elevated temperatures, which can be advantageous for potentially thermally sensitive compounds.

Visualization of Thermochemical Relationships

The relationship between the standard enthalpy of formation in the condensed (liquid or solid) and gaseous states, and the enthalpy of sublimation or vaporization can be visualized through a thermochemical cycle. This cycle is an application of Hess's Law.

Caption: A diagram illustrating the relationship between the enthalpies of formation in the condensed and gaseous states and the enthalpy of phase transition.

Conclusion

While experimental thermochemical data for 3-Bromo-2,5-dichlorothiophene are not currently available, this technical guide provides the necessary framework for their determination. The detailed experimental protocols for rotating-bomb calorimetry and solution calorimetry offer a clear path for researchers to obtain the standard enthalpy of formation and the enthalpies of vaporization and sublimation. The provided table structures will allow for standardized reporting of these crucial data points. The visualization of the thermochemical cycle further clarifies the fundamental relationships between these properties. It is anticipated that the methodologies outlined herein will facilitate future experimental work, leading to a comprehensive thermochemical characterization of this and other important halogenated thiophene derivatives, thereby supporting advancements in drug development and materials science.

Solubility Profile of 3-Bromo-2,5-dichlorothiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Bromo-2,5-dichlorothiophene in various organic solvents. Due to a lack of specific quantitative solubility data in published literature, this guide focuses on qualitative solubility information derived from the general behavior of thiophene derivatives and provides detailed experimental protocols for determining precise solubility values.

Introduction to 3-Bromo-2,5-dichlorothiophene

3-Bromo-2,5-dichlorothiophene is a halogenated heterocyclic compound with the molecular formula C₄HBrCl₂S. Its structure, featuring a thiophene ring substituted with one bromine and two chlorine atoms, imparts a moderate polarity. This structural characteristic is the primary determinant of its solubility in different organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, materials science, and pharmaceutical research, particularly for reaction solvent selection, purification, and formulation development.

Predicted Solubility Characteristics

Based on the principle of "like dissolves like," 3-Bromo-2,5-dichlorothiophene is expected to exhibit good solubility in a range of common organic solvents. Thiophene and its derivatives are generally soluble in organic solvents such as alcohols and ethers, while being insoluble in water.[1] More specifically, related compounds like 3-bromothiophene are soluble in solvents including chloroform, benzene, ether, and tetrahydrofuran, but are not soluble in water.[2][3]

The following table summarizes the predicted and known qualitative solubility of 3-Bromo-2,5-dichlorothiophene and related compounds.

| Solvent Class | Solvent Example | Predicted Solubility of 3-Bromo-2,5-dichlorothiophene | Observed Solubility of Related Thiophenes |

| Polar Aprotic | Acetone, THF | High | 3-Bromothiophene is soluble in Tetrahydrofuran (THF).[2][3] |

| Halogenated | Dichloromethane, Chloroform | High | 3-Bromothiophene is soluble in Chloroform.[2][3] |

| Aromatic | Toluene, Benzene | Moderate to High | Thiophene is soluble in Benzene and Toluene.[4] 3-Bromothiophene is soluble in Benzene.[2][3] |

| Ethers | Diethyl ether | Moderate to High | Thiophene is soluble in ether.[1][4] 3-Bromothiophene is soluble in ether.[2][3] |

| Alcohols | Methanol, Ethanol | Moderate | Thiophene is soluble in alcohol.[1] 2,5-Dibromothiophene is soluble in Methanol.[5] |

| Non-polar | Hexane | Low to Moderate | 3-Lithiothiophene can be synthesized by treating 3-bromothiophene with n-butyllithium in hexane.[2] |

| Aqueous | Water | Insoluble | Thiophene is insoluble in water.[1][4][6] 3-Bromothiophene is not soluble in water.[2][3] |

Experimental Protocols for Solubility Determination

To obtain precise, quantitative solubility data for 3-Bromo-2,5-dichlorothiophene, standardized experimental methods are required. The following protocols describe two common and reliable approaches.

Equilibrium Solubility Method (Shake-Flask)

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the saturation concentration of 3-Bromo-2,5-dichlorothiophene in a specific solvent at a controlled temperature.

Materials:

-

3-Bromo-2,5-dichlorothiophene

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of 3-Bromo-2,5-dichlorothiophene to a vial. A visible excess of solid should be present.

-

Add a known volume of the chosen organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker bath and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC with a calibration curve.

-

Calculate the original solubility in the desired units (e.g., mg/mL, mol/L).

High-Throughput Screening (HTS) for Solubility

This method allows for the rapid, albeit less precise, determination of solubility in multiple solvents simultaneously, making it ideal for early-stage research.

Objective: To quickly estimate the solubility of 3-Bromo-2,5-dichlorothiophene across a panel of organic solvents.

Materials:

-

3-Bromo-2,5-dichlorothiophene

-

A panel of selected organic solvents

-

96-well microplate

-

Automated liquid handler (optional)

-

Plate shaker

-

Plate reader (UV-Vis spectrophotometer) or HPLC with an autosampler

Procedure:

-

Prepare a concentrated stock solution of 3-Bromo-2,5-dichlorothiophene in a solvent in which it is highly soluble (e.g., DMSO).

-

Dispense a small, precise volume of the stock solution into each well of a 96-well plate.

-

Evaporate the solvent, leaving a thin film of the compound at the bottom of each well.

-

Add the different organic solvents to be tested to the wells.

-

Seal the plate and shake it at a controlled temperature for a set period (e.g., 2-24 hours).

-

Measure the concentration of the dissolved compound. This can be done directly via a UV-Vis plate reader if the compound has a chromophore and the solvent does not interfere, or by analyzing aliquots using HPLC.

-

Estimate the solubility based on the measured concentration and the initial amount of compound added to each well.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of compound solubility.

Caption: Workflow for experimental solubility determination.

This guide provides a foundational understanding of the solubility of 3-Bromo-2,5-dichlorothiophene and equips researchers with the necessary protocols to determine precise quantitative data. Such data is invaluable for advancing research and development involving this versatile chemical compound.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Bromothiophene | 872-31-1 [chemicalbook.com]

- 3. 3-Bromothiophene CAS#: 872-31-1 [m.chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]